

Thermochemical Properties and Thermal Stability of 2,5-Dimethylresorcinol: A Technical Guide

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Compound of Interest

Compound Name: *2,5-Dimethylresorcinol*

Cat. No.: *B1214731*

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This technical guide provides a comprehensive overview of the available thermochemical data and an analysis of the expected thermal stability of **2,5-Dimethylresorcinol** (CAS No: 488-87-9). Due to a lack of extensive experimental data in the public domain for this specific compound, this guide presents calculated thermochemical values and outlines detailed, standardized experimental protocols for their determination. The discussion on thermal stability is based on the known behavior of structurally related phenolic compounds.

Thermochemical Data

Currently, experimentally determined thermochemical data for **2,5-Dimethylresorcinol** is limited. The following table summarizes calculated thermochemical properties, which can serve as estimations for theoretical assessments and experimental design.

Property	Symbol	Calculated Value	Unit
Enthalpy of Formation (gas, 298.15 K)	$\Delta_fH^\circ(g)$	-338.01	kJ/mol
Enthalpy of Fusion	Δ_fusH°	21.69	kJ/mol
Enthalpy of Vaporization	$\Delta_{vap}H^\circ$	62.37	kJ/mol
Standard Gibbs Free Energy of Formation	Δ_fG°	-189.98	kJ/mol
Critical Pressure	P_c	5312.41	kPa

Note: The data presented above are based on computational estimations and should be used with the understanding that experimental verification is required for definitive values.

Experimental Protocols for Thermochemical Analysis

To obtain precise and reliable thermochemical data for **2,5-Dimethylresorcinol**, the following established experimental methodologies are recommended.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated.

Objective: To measure the heat of combustion of solid **2,5-Dimethylresorcinol** at constant volume.

Apparatus:

- Oxygen bomb calorimeter
- Pellet press

- Ignition wire (e.g., nichrome)
- Crucible
- High-precision thermometer
- Oxygen cylinder with pressure regulator
- Analytical balance

Procedure:

- Sample Preparation: A pellet of **2,5-Dimethylresorcinol** (approximately 1 gram) is accurately weighed.
- Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb head, with the wire in contact with the sample pellet placed in the crucible. One milliliter of deionized water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The bucket is then placed within the insulating jacket of the calorimeter.
- Temperature Equilibration and Measurement: The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.
- Ignition: The sample is ignited by passing an electric current through the ignition wire.
- Post-Ignition Temperature Measurement: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises and then begins to cool.
- Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The corrected

temperature rise from the **2,5-Dimethylresorcinol** combustion is used to calculate the heat of combustion. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques to investigate the thermal stability, decomposition profile, and phase transitions of **2,5-Dimethylresorcinol**.[\[5\]](#)

Objective: To determine the decomposition temperature, mass loss profile, and thermal transitions of **2,5-Dimethylresorcinol** as a function of temperature.

Apparatus:

- Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.
- Sample pans (e.g., aluminum or platinum).
- Inert gas supply (e.g., nitrogen) and an oxidizing gas supply (e.g., air).
- Analytical microbalance.

Procedure:

- **Sample Preparation:** A small, accurately weighed sample of **2,5-Dimethylresorcinol** (typically 2-5 mg) is placed into a sample pan.
- **Instrument Setup:** The instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere studies) at a controlled flow rate (e.g., 50 mL/min).
- **Thermal Program:** A temperature program is defined. A typical program involves:
 - An initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization.

- A heating ramp at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 700 °C).[5]
- An optional isothermal period at the final temperature.
- A cooling ramp back to room temperature.
- Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature and time.
- Data Analysis:
 - TGA Curve: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition indicates the initiation of thermal degradation. The temperatures at which significant mass loss occurs and the percentage of residual mass are determined.
 - DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.
 - DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate crystallization or decomposition. The enthalpy of these transitions can be calculated from the peak areas.[6]

Expected Thermal Stability and Decomposition Pathway

While specific experimental data on the thermal decomposition of **2,5-Dimethylresorcinol** is not readily available, its stability and decomposition can be inferred from the behavior of related compounds such as resorcinol and other alkylated phenols.

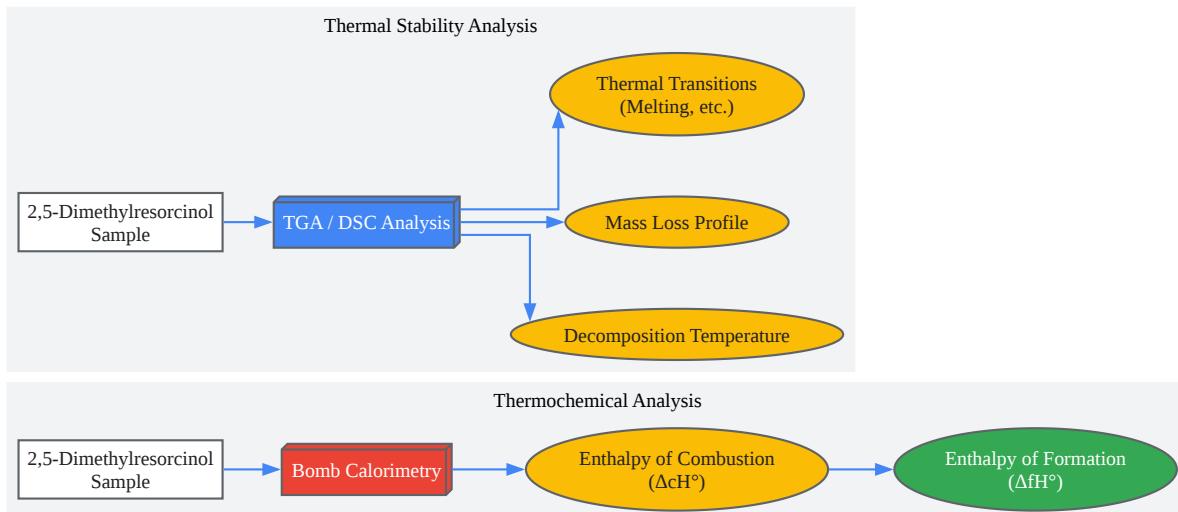
Phenolic compounds generally exhibit moderate to high thermal stability. The presence of two hydroxyl groups and two methyl groups on the benzene ring in **2,5-Dimethylresorcinol** will influence its decomposition. The electron-donating nature of the hydroxyl and methyl groups can affect the bond dissociation energies within the molecule.

The initial decomposition of phenolic resins typically involves the release of water, phenol, and carbon dioxide at temperatures up to 550°C. At higher temperatures (up to 800°C), further degradation can release methane, ethane, and hydrogen.^[7] The thermal decomposition of other substituted phenols, such as methoxyphenols, has been shown to proceed through the loss of substituents (e.g., methyl radicals) followed by rearrangement and fragmentation of the aromatic ring.^[8]

For **2,5-Dimethylresorcinol**, the likely initial decomposition steps would involve the cleavage of the C-C bonds of the methyl groups or the C-O bonds of the hydroxyl groups. The specific products and decomposition mechanism would need to be elucidated using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases.^{[9][10][11]}

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical and thermal stability analysis of **2,5-Dimethylresorcinol**.



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Caption: Experimental workflow for thermochemical and thermal stability analysis.

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